N-[4-(4-methoxyanilino)-4-oxobutyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide
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Description
N-[4-(4-methoxyanilino)-4-oxobutyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C17H19F3N4O3 and its molecular weight is 384.359. The purity is usually 95%.
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Biological Activity
N-[4-(4-methoxyanilino)-4-oxobutyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazole ring, which is known for its diverse biological activities. The presence of a trifluoromethyl group enhances lipophilicity and biological activity, while the methoxy group may influence receptor interactions and solubility.
Research indicates that compounds like this compound may act through the inhibition of histone deacetylases (HDACs). HDAC inhibitors are recognized for their role in cancer therapy by promoting the acetylation of histones, leading to altered gene expression profiles that can inhibit tumor growth and induce apoptosis in cancer cells .
Anticancer Activity
Several studies have documented the anticancer properties of pyrazole derivatives. For instance, compounds with similar structures have shown efficacy against various cancer cell lines, including breast, lung, and prostate cancers. The mechanism often involves the induction of cell cycle arrest and apoptosis through modulation of signaling pathways such as the p53 pathway .
Anti-inflammatory Effects
Pyrazole derivatives are also noted for their anti-inflammatory properties. They can inhibit pro-inflammatory cytokines and enzymes like COX-2, which are crucial in inflammatory responses . This makes them potential candidates for treating conditions like arthritis and other inflammatory diseases.
Herbicidal Activity
The compound has been evaluated for herbicidal activity, particularly against dicotyledonous and monocotyledonous plants. Studies have shown that modifications at specific positions on the pyrazole ring can enhance herbicidal efficacy. For example, substituents at the 5-position have been linked to improved inhibition rates against certain weed species .
Research Findings and Case Studies
A notable study highlighted the synthesis and biological evaluation of various pyrazole derivatives, including this compound. The results indicated that this compound exhibited significant growth inhibition in several plant species at concentrations as low as 10 mg/L, showcasing its potential as a herbicide .
Compound | Target Organism | Concentration (mg/L) | Inhibition Rate (%) |
---|---|---|---|
6d | D. sanguinalis | 10 | 100 |
6d | P. alopecuroides | 100 | 85 |
7d | E. crus-galli | 100 | 75 |
Properties
IUPAC Name |
N-[4-(4-methoxyanilino)-4-oxobutyl]-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N4O3/c1-24-10-13(15(23-24)17(18,19)20)16(26)21-9-3-4-14(25)22-11-5-7-12(27-2)8-6-11/h5-8,10H,3-4,9H2,1-2H3,(H,21,26)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHUKVVHQXPYXOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)(F)F)C(=O)NCCCC(=O)NC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.